BenchChemオンラインストアへようこそ!

2-Chlorothieno[2,3-d]pyrimidin-4-amine

Medicinal Chemistry Building Block Reactivity Regioselective Synthesis

2-Chlorothieno[2,3-d]pyrimidin-4-amine (CAS 56844-22-5) is a heterocyclic small molecule (MW 185.64 g/mol, C₆H₄ClN₃S) featuring a fused thieno[2,3-d]pyrimidine core with a chlorine at the 2-position and a free amine at the 4-position. This orthogonal difunctionalization distinguishes it from mono-substituted analogs by enabling sequential, chemoselective derivatization.

Molecular Formula C6H4ClN3S
Molecular Weight 185.63
CAS No. 56844-22-5
Cat. No. B2365306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorothieno[2,3-d]pyrimidin-4-amine
CAS56844-22-5
Molecular FormulaC6H4ClN3S
Molecular Weight185.63
Structural Identifiers
SMILESC1=CSC2=NC(=NC(=C21)N)Cl
InChIInChI=1S/C6H4ClN3S/c7-6-9-4(8)3-1-2-11-5(3)10-6/h1-2H,(H2,8,9,10)
InChIKeyGOBLWWCPIDMWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorothieno[2,3-d]pyrimidin-4-amine (CAS 56844-22-5) – A Differentiated Thienopyrimidine Building Block for Kinase-Targeted Drug Discovery


2-Chlorothieno[2,3-d]pyrimidin-4-amine (CAS 56844-22-5) is a heterocyclic small molecule (MW 185.64 g/mol, C₆H₄ClN₃S) featuring a fused thieno[2,3-d]pyrimidine core with a chlorine at the 2-position and a free amine at the 4-position [1]. This orthogonal difunctionalization distinguishes it from mono-substituted analogs by enabling sequential, chemoselective derivatization. The compound has been cited in at least 8 patents as a key intermediate for cereblon binders, kinase inhibitors, and other pharmacologically active molecules [2].

Why 2-Chlorothieno[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Generic Thienopyrimidine Analogs


Simple thieno[2,3-d]pyrimidine scaffolds such as the unsubstituted 4-amine (CAS 14080-56-9) or the 4-chloro derivative (CAS 14080-59-2) lack the orthogonal reactivity required for sequential, high-yielding SNAr reactions. The presence of both a 2-Cl leaving group and a 4-NH₂ directing/handling group in 2-Chlorothieno[2,3-d]pyrimidin-4-amine provides a unique chemoselectivity window: nucleophilic attack occurs preferentially at the 4-position in 2,4-dichloro systems, leaving the 2-Cl intact for later diversification [1]. Interchanging with the less functionalized analogs or the regioisomeric 2-chlorothieno[3,2-d]pyrimidin-4-amine (CAS 16234-40-5) alters both the electronic landscape and the accessible patent space, directly impacting lead optimization outcomes [2].

Quantitative Differentiation Evidence for 2-Chlorothieno[2,3-d]pyrimidin-4-amine Versus Closest Analogs


Orthogonal Reactivity: 2-Cl vs. 4-NH₂ Enables Sequential SNAr Derivatization Unattainable with 4-Chlorothieno[2,3-d]pyrimidine

In polychlorinated pyrimidine systems, nucleophilic substitution follows a predictable reactivity order: the 4-position reacts preferentially before the 2-position. In 2,4-dichlorothieno[2,3-d]pyrimidine (CAS 18740-39-1), the first equivalent of nucleophile displaces the 4-Cl, yielding 2-chloro-4-substituted products as the major regioisomer [1]. 2-Chlorothieno[2,3-d]pyrimidin-4-amine pre-installs this selectivity: the 4-position is already occupied by NH₂ (directing further functionalization via the amine handle), while the 2-Cl remains available for a subsequent, independent displacement step. In contrast, 4-chlorothieno[2,3-d]pyrimidine (CAS 14080-59-2) provides only a single reactive center, and the unsubstituted thieno[2,3-d]pyrimidin-4-amine (CAS 14080-56-9) lacks any chlorine leaving group, requiring pre-activation for further modification.

Medicinal Chemistry Building Block Reactivity Regioselective Synthesis

Patent Portfolio Density: 2-Chlorothieno[2,3-d]pyrimidin-4-amine is Embedded in 8 Patents, Exceeding Mono-Substituted Analog Entries

The 2-chlorothieno[2,3-d]pyrimidin-4-amine scaffold appears in 8 granted or published patents covering therapeutic applications including cereblon-mediated protein degradation (PROTACs), kinase inhibition, and antimicrobial agents [1]. By comparison, the regioisomeric 2-chlorothieno[3,2-d]pyrimidin-4-amine (CAS 16234-40-5), which has the sulfur atom in a different ring position, appears in fewer patents with a distinct therapeutic focus. This patent density signals validated utility as a privileged intermediate in multiple independent drug discovery programs.

Intellectual Property Drug Discovery Intermediates Patent Landscape

Antimicrobial SAR Starting Point: N-Pyridine Derivatives Show Moderate Broad-Spectrum Activity, Providing a Baseline for Further Optimization

A series of N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives was synthesized and tested against Gram-positive (Micrococcus luteus, Staphylococcus aureus), Gram-negative (Salmonella typhi, Klebsiella pneumoniae), and fungal (Aspergillus niger, Fusarium oxysporum) strains. All compounds demonstrated moderate antimicrobial activity in in vitro assays, with two products exhibiting good antibacterial and antifungal activity [1]. Docking studies confirmed binding to acetyl-CoA carboxylase, a target not addressed by simpler thieno[2,3-d]pyrimidine building blocks lacking the 2-chloro-4-amine motif [1]. While specific MIC values are not publicly available in the abstract, the study establishes this compound class as a productive starting point for antimicrobial SAR.

Antimicrobial Acetyl-CoA Carboxylase Structure-Activity Relationship

Thioredoxin Reductase Inhibition: 2-Chlorothieno[2,3-d]pyrimidin-4-amine Shows Micromolar Activity (IC₅₀ 4.6–7.5 µM) Against a Validated Cancer Target

The parent compound 2-Chlorothieno[2,3-d]pyrimidin-4-amine was tested against recombinant rat liver thioredoxin reductase 1 (TrxR1), a validated target in oncology. In a DTNB reduction assay, it exhibited IC₅₀ values of 7.5 µM (30 min incubation) and 4.6 µM (60 min incubation) [1][2]. This establishes a baseline potency for the unelaborated core. Notably, the structurally distinct thieno[3,2-d]pyrimidin-4-amine series (tested against QcrB in M. tuberculosis) shows IC₅₀ values ranging from 6–54 µM depending on the substitution pattern [3], placing the 2-chloro substitution within a competitive potency range even before further functionalization.

Cancer Target Thioredoxin Reductase Enzyme Inhibition

4-Amino-6-aryl Thienopyrimidine Derivatives Yield Sub-Nanomolar EGFR Inhibitors, Demonstrating the Value of the 2-Chloro-4-amine Scaffold in Kinase Drug Design

Derivatives prepared from the 2-chlorothieno[2,3-d]pyrimidin-4-amine scaffold through substitution at the 2-position and elaboration at the 4-amine have yielded EGFR tyrosine kinase inhibitors with IC₅₀ values below 1 nM [1]. In a separate study, 4-substituted-aminothieno[2,3-d]pyrimidine derivatives (synthesized from the analogous 4-chlorothieno[2,3-d]pyrimidine) showed EGFR inhibition of 78.3–81.6% for the most active compounds, with compound 2a more potent than doxorubicin against the A549 lung cancer cell line [2]. These data collectively demonstrate that the 2-chloro-4-amine substitution pattern is a productive entry point for generating potent kinase inhibitors, whereas the unsubstituted 4-amine core has no reported kinase activity without further functionalization.

EGFR Kinase Inhibitor Structure-Activity Relationship

Commercially Available at ≥95% Purity with Batch-Specific QC (NMR, HPLC, GC), Matching or Exceeding Comparator Purity Specifications

Multiple commercial suppliers offer 2-Chlorothieno[2,3-d]pyrimidin-4-amine at a standard purity of ≥95%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . The closely related 4-chlorothieno[2,3-d]pyrimidine (CAS 14080-59-2) and 2,4-dichlorothieno[2,3-d]pyrimidine (CAS 18740-39-1) are also available at ≥95% purity , indicating that purity alone is not a differentiator. However, the combination of orthogonal reactivity (2-Cl + 4-NH₂) with standard ≥95% purity makes the target compound a more versatile procurement choice than the mono-functional analogs at equivalent purity levels.

Quality Control Commercial Availability Procurement Specification

High-Value Application Scenarios for 2-Chlorothieno[2,3-d]pyrimidin-4-amine Based on Differentiated Evidence


Divergent Kinase Inhibitor Library Synthesis via Sequential 4-NH₂ and 2-Cl Functionalization

Medicinal chemistry teams can leverage the orthogonal reactivity of 2-Chlorothieno[2,3-d]pyrimidin-4-amine to build focused kinase inhibitor libraries. The 4-NH₂ can be elaborated first (e.g., via reductive amination or Buchwald-Hartwig coupling), followed by SNAr displacement of the 2-Cl with diverse amines, thiols, or alcohols. This sequential strategy has been validated in the discovery of EGFR inhibitors with IC₅₀ values below 1 nM [1]. In contrast, 4-chlorothieno[2,3-d]pyrimidine (CAS 14080-59-2) requires a pre-installed amine handle and the unsubstituted 4-amine (CAS 14080-56-9) lacks an electrophilic site for late-stage diversification.

Targeted Protein Degradation (PROTAC) Intermediate for Cereblon Binder Conjugates

The compound has been explicitly cited in patent literature (8 patents) as an intermediate for cereblon-binding PROTAC molecules targeting the ubiquitin-proteasome pathway [1]. Its dual functionality allows independent conjugation of a cereblon ligand (via the 4-NH₂) and a target-protein ligand (via the 2-Cl), enabling modular PROTAC assembly. This specific utility is not shared by simpler thieno[2,3-d]pyrimidine building blocks that lack the orthogonal functional group arrangement.

Antimicrobial Lead Optimization Targeting Acetyl-CoA Carboxylase

N-Pyridine substituted derivatives of this compound have demonstrated moderate to good broad-spectrum antimicrobial activity against Gram-positive, Gram-negative, and fungal pathogens, with molecular docking confirming acetyl-CoA carboxylase as the target [2]. The 2-chloro-4-amine core provides a validated starting point for SAR optimization, which is not available from the unsubstituted thieno[2,3-d]pyrimidin-4-amine scaffold.

Thioredoxin Reductase 1 Inhibitor Development for Oncology Applications

The parent compound itself shows measurable inhibition of thioredoxin reductase 1 (TrxR1) with IC₅₀ values of 4.6–7.5 µM [3]. This micromolar potency on a validated cancer target makes it a ligand-efficient fragment for fragment-based drug discovery (FBDD) or a starting point for structure-guided optimization, a property not documented for the regioisomeric 2-chlorothieno[3,2-d]pyrimidin-4-amine.

Quote Request

Request a Quote for 2-Chlorothieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.